![molecular formula C7H14O2 B3106680 [(2R)-5,5-dimethyloxolan-2-yl]methanol CAS No. 159890-10-5](/img/structure/B3106680.png)

[(2R)-5,5-dimethyloxolan-2-yl]methanol

Descripción general

Descripción

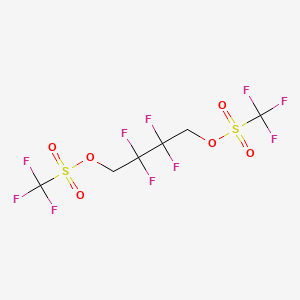

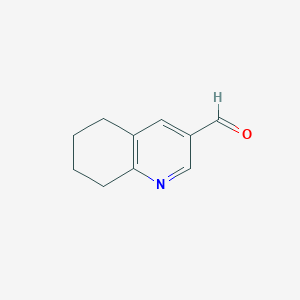

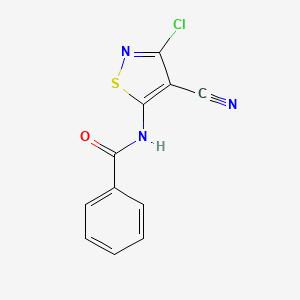

“[(2R)-5,5-dimethyloxolan-2-yl]methanol” is a chemical compound with the linear formula C7H14O2 . It is listed under CAS Number: 159890-10-5 .

Synthesis Analysis

While specific synthesis methods for “[(2R)-5,5-dimethyloxolan-2-yl]methanol” were not found, methanol is generally industrially generated from non-renewable fossil fuel sources . Biomass-derived syngas for methanol generation is being explored as a sustainable and renewable method .Molecular Structure Analysis

The molecular formula of “[(2R)-5,5-dimethyloxolan-2-yl]methanol” is C7H14O2 . The molecular weight is 130.18 .Aplicaciones Científicas De Investigación

Methanol Metabolism and Toxicity

Isopulegol's relevance to scientific research is partly due to its connection with methanol, a simple alcohol with significant industrial applications and known toxic effects. Methanol's metabolism produces formaldehyde and formic acid, which are associated with its toxicity. Studies have examined the formation of hydroxymethyl DNA adducts in rats exposed to methanol, highlighting the potential carcinogenic effects of its metabolites (Lu et al., 2012). Another research focus has been on the enzymatic processes involved in methanol detoxification, such as the role of cytochrome P450 monooxygenases in Drosophila melanogaster, which offers insights into the metabolic pathways that could influence isopulegol's biotransformation (Wang et al., 2012).

Role in Gene Regulation

Emerging evidence suggests that methanol, and by extension, compounds like isopulegol, may play a role in gene regulation. Studies have shown that endogenous methanol can regulate mammalian gene activity, potentially affecting mRNA synthesis and accumulation. This indicates a broader biological significance for methanol and related compounds beyond their toxicological impact, opening new avenues for research into their physiological roles (Komarova et al., 2014).

Antioxidant and Anti-inflammatory Properties

Research into natural compounds with antioxidant and anti-inflammatory properties has also involved isopulegol derivatives. For instance, studies on Zingiber cassumunar Roxb., which contains isopulegol-related compounds, have demonstrated significant anti-inflammatory and analgesic activities. These findings suggest potential therapeutic applications for isopulegol derivatives in treating inflammation and pain (Ozaki et al., 1991).

Environmental and Ecological Impact

Isopulegol and its related methanol compounds have been studied for their environmental and ecological impact. Research on methanol's role as a signaling molecule in plant-to-plant and plant-to-animal communication highlights the ecological relevance of these compounds. Methanol emitted by wounded plants can influence the gene expression of neighboring plants and animals, indicating a complex interplay between organisms and organic volatiles like isopulegol (Dorokhov et al., 2012).

Toxicological Studies

Finally, toxicological studies have provided critical insights into the effects of methanol and its metabolites, with implications for understanding isopulegol's safety profile. Investigations into methanol-induced retinal and optic nerve toxicity have shed light on the mechanisms of visual impairment associated with methanol exposure, which could be relevant for assessing the ocular safety of isopulegol and its derivatives (Eells et al., 2000).

Propiedades

IUPAC Name |

[(2R)-5,5-dimethyloxolan-2-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-7(2)4-3-6(5-8)9-7/h6,8H,3-5H2,1-2H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUEPGNZTCLQDEJ-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(O1)CO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC[C@@H](O1)CO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2R)-5,5-dimethyloxolan-2-yl]methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate](/img/structure/B3106616.png)

![5-[(3,4-Dimethoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B3106645.png)

![1-Bromo-9H-pyrido[3,4-b]indole](/img/structure/B3106683.png)

![tert-butylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/structure/B3106722.png)